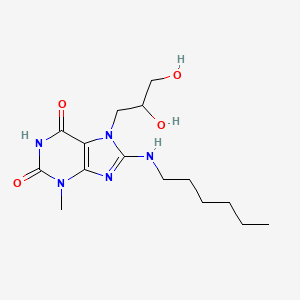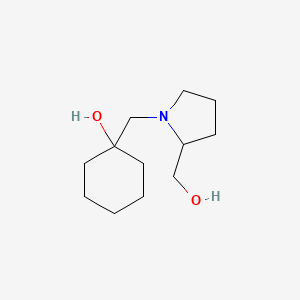
trans-2-Aminocyclobutane-1-carboxylic acid methyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-2-Aminocyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1818847-78-7 . It has a molecular weight of 151.59 and is a white solid . The IUPAC name for this compound is (1R,2R)-2-aminocyclobutane-1-carboxylic acid hydrochloride .
Synthesis Analysis
Amino acid methyl ester hydrochlorides can be prepared in good to excellent yields by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane . This method is compatible with natural amino acids, as well as other aromatic and aliphatic amino acids .Molecular Structure Analysis
The InChI code for trans-2-Aminocyclobutane-1-carboxylic acid hydrochloride is1S/C5H9NO2.ClH/c6-4-2-1-3(4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H/t3-,4-;/m1./s1 . The InChI key is YDUYWOJGABHCAO-VKKIDBQXSA-N . Physical And Chemical Properties Analysis
This compound is a white solid . It should be stored at temperatures between 0-8°C .Scientific Research Applications
Structural and Conformational Studies
12-Helix Folding : Fernandes et al. (2010) studied the hexamer and octamer of trans-2-aminocyclobutane carboxylic acid, revealing a marked preference for folding into a well-defined 12-helical conformation in both solution and the solid state. This highlights the compound's structural uniqueness and potential applications in designing peptidomimetics or biomaterials with specific three-dimensional structures (Carlos Fernandes et al., 2010).
Synthesis Methodologies
Enantioselective Synthesis : Izquierdo et al. (2005) achieved the stereoselective synthesis of (+)-trans-2-aminocyclobutane-1-carboxylic acid, fully characterizing it for the first time. The study developed stereocontrolled synthetic methodologies for the preparation of bis(cyclobutane) beta-dipeptides, showcasing the potential of trans-2-Aminocyclobutane-1-carboxylic acid derivatives in synthesizing rigid, conformationally controlled peptides (Sandra Izquierdo et al., 2005).
Potential Biological Activities
NMDA Receptor Antagonist Activity : A study by Gaoni et al. (1994) synthesized cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids, evaluating them for NMDA receptor antagonist activity. Some derivatives showed potent antagonist activity, highlighting the therapeutic potential of these compounds in neurological disorders (Y. Gaoni et al., 1994).
Advanced Applications
PET Tracer Potential in Prostate Cancer : A study on Trans-1-amino-3-18F-Fluorocyclobutanecarboxylic acid by Okudaira et al. (2011) aimed to clarify its transport mechanism in prostate cancer cells, suggesting its utility as a PET tracer for visualizing prostate cancer. The study found that ASCT2, a Na+-dependent amino acid transporter, plays a significant role in the uptake of this tracer by prostate cancer cells (H. Okudaira et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of trans-2-Aminocyclobutane-1-carboxylic acid methyl ester hydrochloride is the glycine site of the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity, which is a cellular mechanism for learning and memory.
Mode of Action
This compound acts as a partial agonist at the glycine site of the NMDA receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound partially activates the NMDA receptor, leading to changes in the cell.
Biochemical Pathways
The activation of the NMDA receptor by this compound affects several biochemical pathways. The NMDA receptor is known to be involved in neuronal signaling . .
Result of Action
The partial activation of the NMDA receptor by this compound can lead to various molecular and cellular effects. Given the role of the NMDA receptor in learning and memory, these effects could potentially influence these cognitive processes .
properties
IUPAC Name |
methyl (1S,2S)-2-aminocyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-3-5(4)7;/h4-5H,2-3,7H2,1H3;1H/t4-,5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDVGKULVDTSRP-FHAQVOQBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC[C@@H]1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2888305.png)


![2-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2888310.png)
![N-(2-fluorophenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2888313.png)
![N-[1-(Pyrrolidine-1-carbonyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2888317.png)
![8-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888319.png)
![3-(2-Chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2888320.png)
![3-[(2,4-Dimethylphenoxy)methyl]aniline](/img/structure/B2888322.png)
![Methyl 1,5-dibenzyl-3-(2-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2888323.png)
![3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2888324.png)
![N-(7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)prop-2-enamide](/img/structure/B2888325.png)

![3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2888327.png)